molecular formula C16H15Cl2NO3 B5689562 N-(3,5-dichlorophenyl)-2-(4-ethoxyphenoxy)acetamide

N-(3,5-dichlorophenyl)-2-(4-ethoxyphenoxy)acetamide

Cat. No. B5689562
M. Wt: 340.2 g/mol
InChI Key: YFIYILJTQQORBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-(4-ethoxyphenoxy)acetamide, commonly known as Diclazuril, is a chemical compound that belongs to the family of benzene acetamides. It is an effective anticoccidial agent that is widely used in the poultry industry to control the spread of coccidiosis, a parasitic disease caused by coccidian protozoa. Diclazuril has also been found to have potential therapeutic applications in the treatment of other parasitic diseases.

Mechanism of Action

Diclazuril works by inhibiting the development of the coccidian protozoa in the intestines of infected animals. It interferes with the formation of the cell membrane of the protozoa, thereby preventing their growth and replication. Diclazuril has also been found to have a broad spectrum of activity against different species of coccidian protozoa.
Biochemical and Physiological Effects:
Diclazuril has been shown to have a low toxicity profile and is well-tolerated by animals. It is rapidly absorbed from the gastrointestinal tract and is extensively metabolized in the liver. The metabolites are excreted in the urine and feces. Diclazuril has no significant effect on the growth rate or feed conversion efficiency of poultry.

Advantages and Limitations for Lab Experiments

Diclazuril is a highly effective anticoccidial agent that is widely used in the poultry industry. It has a low toxicity profile and is well-tolerated by animals. However, its use is limited to the control of coccidiosis and it has no therapeutic value in the treatment of other bacterial or viral diseases.

Future Directions

1. Investigate the potential therapeutic applications of Diclazuril in the treatment of other parasitic diseases.
2. Develop new formulations of Diclazuril that have improved bioavailability and efficacy.
3. Study the long-term effects of Diclazuril on animal health and productivity.
4. Investigate the potential use of Diclazuril in combination with other drugs to improve its efficacy against coccidian protozoa.
5. Explore the use of Diclazuril as a prophylactic agent to prevent the spread of coccidiosis in other animal species.

Synthesis Methods

Diclazuril can be synthesized through a multistep process that involves the reaction of 3,5-dichlorophenyl isocyanate with 4-ethoxyphenol in the presence of a base such as potassium carbonate. The resulting intermediate product is then reacted with acetic anhydride to yield the final product, Diclazuril.

Scientific Research Applications

Diclazuril has been extensively studied for its anticoccidial properties and has been found to be highly effective in controlling the spread of coccidiosis in poultry. It has also been investigated for its potential therapeutic applications in the treatment of other parasitic diseases such as toxoplasmosis, neosporosis, and cryptosporidiosis.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-2-21-14-3-5-15(6-4-14)22-10-16(20)19-13-8-11(17)7-12(18)9-13/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIYILJTQQORBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-(4-ethoxyphenoxy)acetamide

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